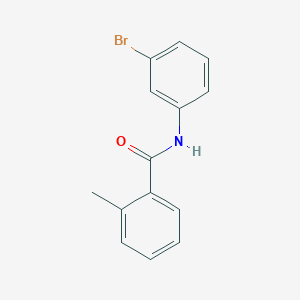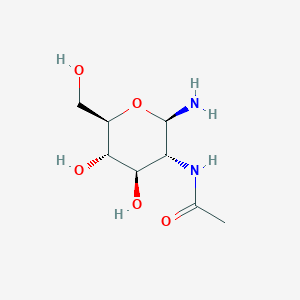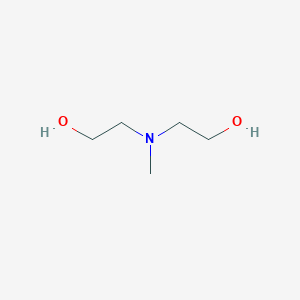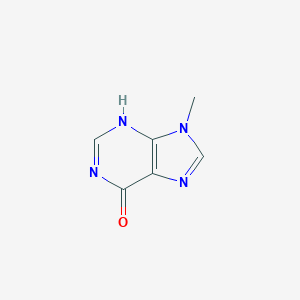
Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI), commonly known as DMCA, is a cyclic ketone that has gained significant attention in scientific research due to its unique chemical structure and potential applications. DMCA is synthesized through various methods, including the use of Grignard reagents and palladium-catalyzed cross-coupling reactions. In
Wirkmechanismus
DMCA exerts its anti-inflammatory and analgesic properties through the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response and pain signaling pathways. By inhibiting the COX enzyme, DMCA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
DMCA has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a drug.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DMCA is its ability to inhibit the COX enzyme, which is a key target for the development of anti-inflammatory and analgesic drugs. DMCA also exhibits low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a drug. However, one of the limitations of DMCA is its relatively complex synthesis method, which may limit its widespread use in the laboratory.
Zukünftige Richtungen
There are several future directions for the study of DMCA. One potential direction is the further investigation of its anti-inflammatory and analgesic properties, particularly in human clinical trials. Another potential direction is the development of new synthetic methods for DMCA that are more efficient and scalable. Additionally, DMCA may have potential applications in the development of new chiral building blocks for the synthesis of various organic compounds. Overall, the study of DMCA has the potential to lead to the development of new drugs and organic compounds with significant therapeutic value.
Synthesemethoden
DMCA is synthesized through various methods, including the use of Grignard reagents and palladium-catalyzed cross-coupling reactions. The Grignard reagent method involves the reaction of 2,4-dimethylcyclobutanone with magnesium in the presence of anhydrous ether to form the Grignard reagent, which is then reacted with ethyl formate to yield DMCA. The palladium-catalyzed cross-coupling reaction involves the reaction of 2,4-dimethylcyclobutanone with vinyl iodide in the presence of palladium catalyst to yield DMCA.
Wissenschaftliche Forschungsanwendungen
DMCA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. DMCA has also been studied for its potential use as a chiral building block in the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylcyclobuten-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-5-4-6(2)8(5)7(3)9/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNPBZLNYQDORR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C1C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

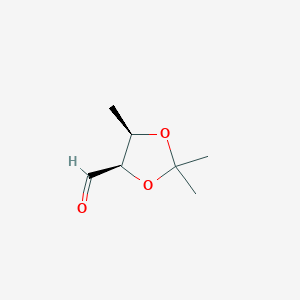

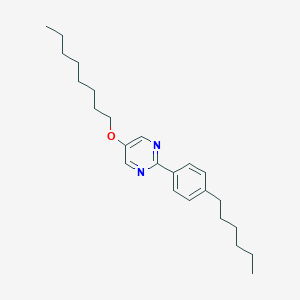
![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)

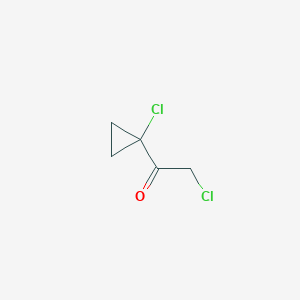


![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
